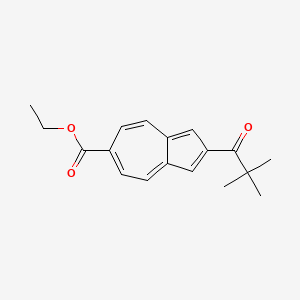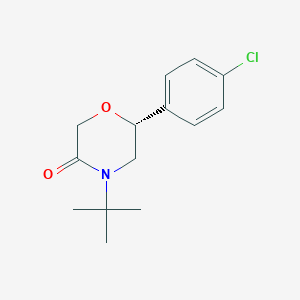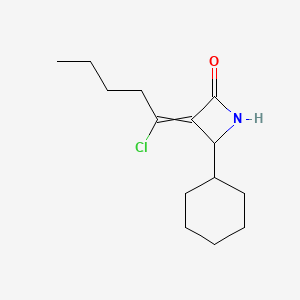![molecular formula C93H161NO6 B14180609 2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine CAS No. 920980-29-6](/img/structure/B14180609.png)
2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine core substituted with two ethenyl groups, each attached to a tris(dodecyloxy)phenyl moiety. The presence of long alkoxy chains enhances its solubility and self-assembly properties, making it a subject of interest in materials science and chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Core: The pyridine core is synthesized through a series of condensation reactions involving suitable precursors.
Introduction of Ethenyl Groups: The ethenyl groups are introduced via a Heck reaction, where a palladium catalyst facilitates the coupling of halogenated pyridine with styrene derivatives.
Attachment of Tris(dodecyloxy)phenyl Moieties: The final step involves the attachment of tris(dodecyloxy)phenyl groups through etherification reactions, using appropriate alkyl halides and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups, altering the compound’s electronic properties.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted pyridine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a fluorescent probe in bioimaging due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems, leveraging its self-assembly properties to form nanostructures.
Mechanism of Action
The mechanism of action of 2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine involves its ability to interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions facilitate the formation of supramolecular assemblies, which can influence the compound’s electronic and optical properties. The long alkoxy chains also play a crucial role in enhancing solubility and promoting self-assembly .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)-pyridines: Known for their selective chelating properties with minor actinides.
2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine: Similar structure but with fewer alkoxy groups, affecting its solubility and self-assembly behavior.
Uniqueness
2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine stands out due to its enhanced solubility and ability to form well-defined supramolecular structures. The presence of three alkoxy groups on each phenyl ring significantly improves its self-assembly properties compared to similar compounds .
Properties
CAS No. |
920980-29-6 |
|---|---|
Molecular Formula |
C93H161NO6 |
Molecular Weight |
1389.3 g/mol |
IUPAC Name |
2,6-bis[2-(3,4,5-tridodecoxyphenyl)ethenyl]pyridine |
InChI |
InChI=1S/C93H161NO6/c1-7-13-19-25-31-37-43-49-55-61-74-95-88-80-84(81-89(96-75-62-56-50-44-38-32-26-20-14-8-2)92(88)99-78-65-59-53-47-41-35-29-23-17-11-5)70-72-86-68-67-69-87(94-86)73-71-85-82-90(97-76-63-57-51-45-39-33-27-21-15-9-3)93(100-79-66-60-54-48-42-36-30-24-18-12-6)91(83-85)98-77-64-58-52-46-40-34-28-22-16-10-4/h67-73,80-83H,7-66,74-79H2,1-6H3 |
InChI Key |
CNUVXVLXOSRCCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C=CC2=NC(=CC=C2)C=CC3=CC(=C(C(=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine](/img/structure/B14180529.png)

![6-(2,3-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180545.png)
![1,3-Bis[2-(4-chlorophenyl)ethenyl]-1,1,3,3-tetraethoxydisiloxane](/img/structure/B14180557.png)
![N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline](/img/structure/B14180565.png)
![N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide](/img/structure/B14180569.png)
![3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzamide](/img/structure/B14180578.png)

![Dipotassium;15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylate](/img/structure/B14180582.png)
![2-[4-(Benzyloxy)phenyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B14180586.png)
![Ethyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]furan-2-carboxylate](/img/structure/B14180596.png)

![Bis{2-[2-(benzoyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14180607.png)
![Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate](/img/structure/B14180617.png)
